

# physical and chemical properties of 1-(2,4,5-Trichlorophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557

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## An In-depth Technical Guide to 1-(2,4,5-Trichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(2,4,5-Trichlorophenyl)ethanol**. It includes a summary of its characteristics, a plausible experimental protocol for its synthesis, and a discussion of its potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

### Core Properties

**1-(2,4,5-Trichlorophenyl)ethanol**, with the CAS number 14299-54-8, is a chlorinated aromatic alcohol.<sup>[1][2]</sup> Its structure consists of an ethanol backbone substituted with a 2,4,5-trichlorophenyl group.

### Physical and Chemical Data

The available quantitative data for **1-(2,4,5-Trichlorophenyl)ethanol** is summarized in the tables below. It is important to note that many of the listed physical properties are predicted values from computational models and await experimental verification.<sup>[3]</sup>

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Cl <sub>3</sub> O	[1]
Molecular Weight	225.50 g/mol	[1][2]
Appearance	Neat (Assumed)	[1]
Normal Melting Point (Tfus)	379.48 K / 106.33 °C	Joback Method (Calculated)[3]
Normal Boiling Point (Tboil)	628.09 K / 354.94 °C	Joback Method (Calculated)[3]
LogP (Octanol/Water Partition Coefficient)	3.700	Crippen Method (Calculated) [3]
Water Solubility (log10WS)	-4.05 mol/L	Crippen Method (Calculated) [3]

Table 2: Thermodynamic and Calculated Properties

Property	Value	Unit	Source
Enthalpy of Fusion ( $\Delta_{\text{fus}}H^\circ$ )	22.51	kJ/mol	Joback Method (Calculated)[3]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	67.11	kJ/mol	Joback Method (Calculated)[3]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	-75.05	kJ/mol	Joback Method (Calculated)[3]
Enthalpy of Formation at Standard Conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	-211.06	kJ/mol	Joback Method (Calculated)[3]
Critical Temperature ( $T_c$ )	846.04	K	Joback Method (Calculated)[3]
Critical Pressure ( $P_c$ )	3415.86	kPa	Joback Method (Calculated)[3]
Critical Volume ( $V_c$ )	0.535	m <sup>3</sup> /kmol	Joback Method (Calculated)[3]
McGowan's Characteristic Volume ( $\text{McVol}$ )	142.410	ml/mol	McGowan Method (Calculated)[3]

## Spectral Data (Predicted)

While experimental spectra for **1-(2,4,5-Trichlorophenyl)ethanol** are not readily available in the searched literature, the following are predictions based on the general characteristics of aromatic alcohols.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the methyl protons. The aromatic protons would likely appear as complex multiplets in the downfield region ( $\delta$  7.0-8.0 ppm). The methine proton (CH-OH) would be a quartet (split by the methyl group) at approximately  $\delta$  4.8-5.2 ppm. The methyl protons (CH<sub>3</sub>) would appear

as a doublet (split by the methine proton) in the upfield region ( $\delta$  1.4-1.6 ppm). The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary ( $\delta$  2.0-5.0 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show signals for the two aromatic carbons bonded to chlorine, the four other aromatic carbons, the carbon bearing the hydroxyl group (C-OH), and the methyl carbon ( $\text{CH}_3$ ). The aromatic carbons would resonate in the  $\delta$  120-140 ppm range, with those bonded to chlorine being further downfield. The C-OH carbon would be expected around  $\delta$  65-75 ppm, and the methyl carbon would be in the upfield region, around  $\delta$  20-25 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ . C-H stretching vibrations from the aromatic ring and the alkyl group would appear just below  $3000\text{ cm}^{-1}$ . The C-O stretching vibration would be visible in the  $1000\text{-}1200\text{ cm}^{-1}$  region. Characteristic C-Cl stretching absorptions would be found in the fingerprint region below  $800\text{ cm}^{-1}$ .
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  224 (for the  $^{35}\text{Cl}$  isotopes) and isotopic peaks corresponding to the presence of three chlorine atoms ( $\text{M}+2$ ,  $\text{M}+4$ ,  $\text{M}+6$ ). Common fragmentation patterns would include the loss of a methyl group ( $\text{M}-15$ ) and the loss of water ( $\text{M}-18$ ). Alpha-cleavage between the carbinol carbon and the phenyl ring could also be a significant fragmentation pathway.

## Experimental Protocols

### Proposed Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol

The following is a proposed experimental protocol for the synthesis of **1-(2,4,5-Trichlorophenyl)ethanol**, adapted from a method for a structurally similar compound. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Reaction: Reduction of 2',4',5'-Trichloroacetophenone

Materials:

- 2',4',5'-Trichloroacetophenone
- Sodium borohydride ( $\text{NaBH}_4$ )

- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',5'-trichloroacetophenone in methanol.
- **Reduction:** Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small portions to the stirred solution.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
- **Extraction:** Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **1-(2,4,5-Trichlorophenyl)ethanol**.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times. Sodium borohydride is a reactive substance and should be handled with care.

## Biological Activity and Metabolism

### Potential Biological Activity

While direct studies on the biological activity of **1-(2,4,5-Trichlorophenyl)ethanol** are limited in the public domain, the 2,4,5-trichlorophenyl moiety is present in several compounds with known biological effects. For instance, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have shown fungicidal activity against *Botrytis cinerea*. This suggests that **1-(2,4,5-Trichlorophenyl)ethanol** could be investigated for potential antifungal or pesticidal properties.

### Proposed Metabolic Pathway

The metabolism of **1-(2,4,5-Trichlorophenyl)ethanol** has not been explicitly studied. However, research on the metabolism of the structurally related herbicide 2-(2,4,5-trichlorophenoxy)ethanol in sheep provides insights into a plausible metabolic fate.<sup>[4]</sup> By analogy, **1-(2,4,5-Trichlorophenyl)ethanol** could undergo oxidation to the corresponding aldehyde and then to the carboxylic acid. Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, are also likely metabolic pathways to facilitate excretion.

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **1-(2,4,5-Trichlorophenyl)ethanol**.

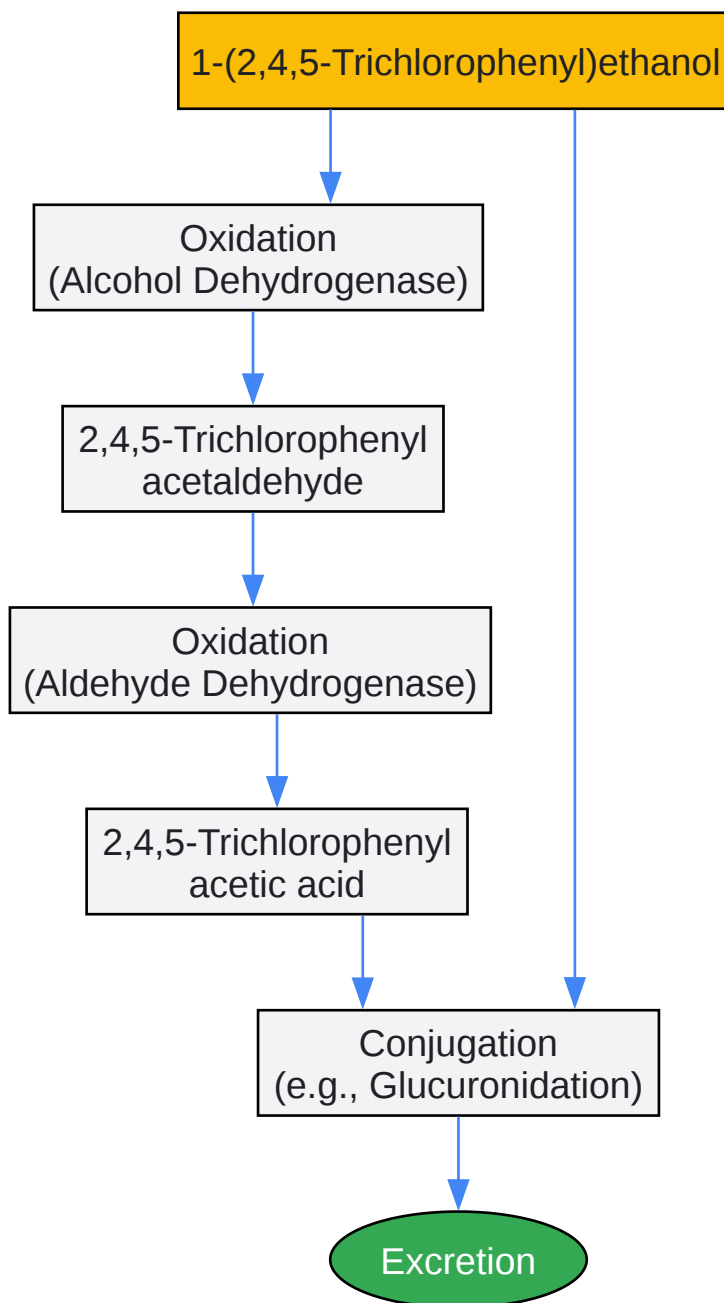


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Caption: Synthesis and Characterization Workflow.

## Proposed Metabolic Pathway

The diagram below outlines a hypothetical metabolic pathway for **1-(2,4,5-Trichlorophenyl)ethanol** based on the metabolism of similar compounds.



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Caption: Hypothetical Metabolic Pathway.

## Safety Information

According to available safety data sheets, **1-(2,4,5-Trichlorophenyl)ethanol** is classified as causing skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] It is recommended to wear protective gloves, and in case of eye contact, to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse.[2] Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. All laboratory work should be conducted by qualified individuals in accordance with established safety protocols.

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## References

- 1. cymitquimica.com [cymitquimica.com]
- 2. hpc-standards.us [hpc-standards.us]
- 3. chemeo.com [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
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